

Application Note: Calcium Mobilization Assay Using Wkymvm-NH2 TFA

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Compound of Interest

Compound Name: *Wkymvm-NH2 tfa*

Cat. No.: *B15607321*

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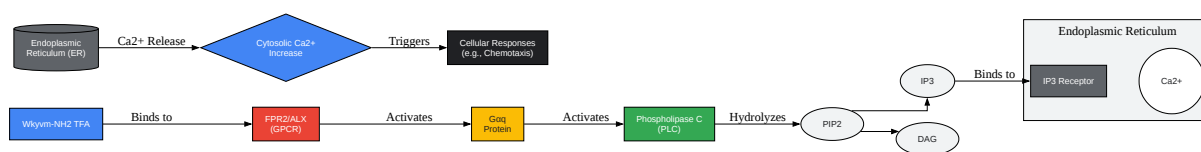
Introduction

Wkymvm-NH2 TFA is a synthetic hexapeptide that acts as a potent agonist for Formyl Peptide Receptors (FPRs), particularly FPR2/ALX (also known as FPRL1).[1] FPRs are G-protein coupled receptors (GPCRs) predominantly expressed on immune cells like neutrophils and monocytes.[1][2] Activation of these receptors by agonists such as Wkymvm-NH2 TFA initiates a signaling cascade that leads to a transient increase in intracellular calcium concentration ($[Ca^{2+}]_i$).[1][3][4] This calcium mobilization is a critical second messenger event that triggers various cellular responses, including chemotaxis, degranulation, and superoxide production.[1][3]

This application note provides a detailed protocol for measuring Wkymvm-NH2 TFA-induced calcium mobilization in cells expressing FPRs using the fluorescent calcium indicator Fluo-4 AM. This assay is a robust and high-throughput method for characterizing the potency and efficacy of FPR agonists and for screening compound libraries for novel modulators of this signaling pathway.

Signaling Pathway

The binding of Wkyvm-NH2 TFA to FPR2/ALX, a Gq-coupled receptor, activates the Gq subunit. This, in turn, activates Phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum (ER), leading to the release of stored Ca²⁺ into the cytosol.[1][4] This rapid increase in intracellular calcium is detected by fluorescent indicators like Fluo-4.

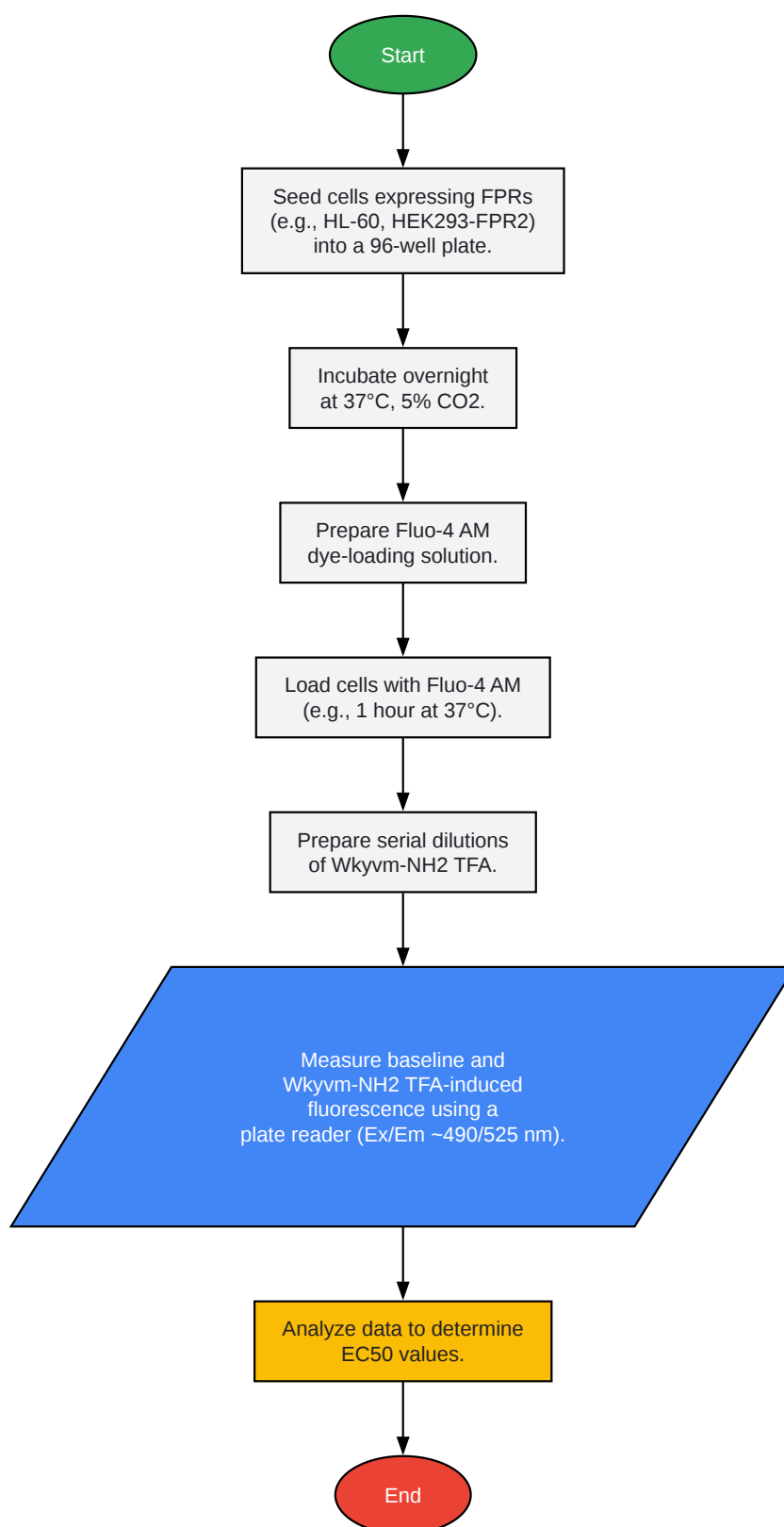


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FPR2/ALX signaling pathway leading to calcium mobilization.

Experimental Workflow

The following diagram outlines the key steps of the calcium mobilization assay.



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Experimental workflow for the calcium mobilization assay.

Data Presentation

The potency of Wkyvm-NH2 TFA is typically quantified by its half-maximal effective concentration (EC50) for inducing calcium mobilization. The following table summarizes representative EC50 values obtained in different cell lines.

Cell Line	Receptor(s) Expressed	EC50 for Calcium Mobilization	Reference
HL-60 cells differentiated to be neutrophil-like	Endogenous FPR1 and FPR2/ALX	~75 nM (for superoxide production, a downstream event)	[5]
HL-60 cells transfected with FPRL1 (FPR2/ALX)	FPR2/ALX	2 nM	[5]
HL-60 cells transfected with FPRL2	FPRL2	80 nM	[5]
RBL-2H3 cells transfected with human FPR	FPR1	47 nM	[6]
RBL-2H3 cells transfected with mouse FPR	mFPR	1.5 nM	

Detailed Experimental Protocols

This protocol is optimized for a 96-well plate format. Adjust volumes accordingly for other plate formats.

Materials and Reagents

- Cells: A suitable cell line endogenously or recombinantly expressing FPRs (e.g., HL-60, HEK293-FPR2, RBL-2H3-FPR2).

- Wkyvm-NH2 TFA: Prepare a stock solution (e.g., 10 mM in DMSO) and store at -20°C.
- Cell Culture Medium: Appropriate medium for the chosen cell line (e.g., RPMI-1640 or DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
- Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.
- Fluo-4 AM: Prepare a 1 mM stock solution in high-quality, anhydrous DMSO.
- Pluronic F-127: 20% (w/v) solution in DMSO.
- Probenecid (optional): Anion-transport inhibitor to prevent dye leakage from cells.
- Assay Plates: Black-walled, clear-bottom 96-well microplates.
- Instrumentation: A fluorescence microplate reader with automated liquid handling capable of kinetic fluorescence reading (Excitation: ~490 nm, Emission: ~525 nm).

Protocol

- Cell Seeding:
 - Culture cells to 70-80% confluency.
 - Harvest and resuspend cells in culture medium at a density of 4×10^5 to 8×10^5 cells/mL.
 - Seed 100 μ L of the cell suspension per well into a 96-well black-walled, clear-bottom plate (40,000 to 80,000 cells/well).
 - Incubate the plate overnight at 37°C in a 5% CO₂ incubator.
- Dye Loading:
 - Prepare the Fluo-4 AM loading solution. For one 96-well plate, mix 20 μ L of 1 mM Fluo-4 AM stock with 20 μ L of 20% Pluronic F-127 in 10 mL of Assay Buffer. Mix well by vortexing.

- Carefully remove the cell culture medium from the wells.
- Add 100 μ L of the Fluo-4 AM loading solution to each well.
- Incubate the plate at 37°C for 1 hour.
- After incubation, gently wash the cells twice with 100 μ L of Assay Buffer to remove excess dye.
- Add 100 μ L of Assay Buffer to each well and incubate at room temperature for 30 minutes to allow for complete de-esterification of the dye.
- Compound Preparation:
 - Prepare a serial dilution of Wkyvm-NH2 TFA in Assay Buffer. A typical concentration range would be from 1 pM to 10 μ M.
 - Prepare a vehicle control (Assay Buffer with the same final concentration of DMSO as the highest Wkyvm-NH2 TFA concentration).
- Fluorescence Measurement:
 - Set up the fluorescence plate reader to measure fluorescence intensity at an excitation wavelength of ~490 nm and an emission wavelength of ~525 nm.
 - Program the instrument for a kinetic read. Establish a stable baseline fluorescence reading for 10-20 seconds.
 - Using the instrument's automated injector, add 25 μ L of the Wkyvm-NH2 TFA dilutions or vehicle control to the respective wells.
 - Continue to record the fluorescence signal for at least 60-180 seconds to capture the peak response.

Data Analysis

- The change in fluorescence (ΔF) is typically calculated as the maximum fluorescence intensity after compound addition minus the baseline fluorescence.

- Normalize the data by expressing the response as a percentage of the maximal response to a saturating concentration of Wkyvm-NH2 TFA.
- Plot the normalized response against the logarithm of the Wkyvm-NH2 TFA concentration.
- Fit the data to a four-parameter logistic equation to determine the EC50 value.

Troubleshooting

- Low Signal-to-Background Ratio:
 - Optimize cell seeding density.
 - Ensure complete removal of extracellular dye by washing.
 - Use probenecid in the dye loading and assay buffer to prevent dye leakage.
- High Well-to-Well Variability:
 - Ensure uniform cell seeding.
 - Mix reagents thoroughly before addition.
 - Check for and eliminate air bubbles in the wells.
- No Response to Wkyvm-NH2 TFA:
 - Confirm FPR expression in the cell line.
 - Verify the integrity and concentration of the Wkyvm-NH2 TFA stock solution.
 - Ensure the cells are healthy and viable.

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